2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide
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Overview
Description
2-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzyloxyphenyl group, a hydrazino group, and a tetrahydrofuran moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyloxyphenyl derivative, followed by the introduction of the hydrazino group and the tetrahydrofuran moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the hydrazino group.
Substitution: The benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups to the benzyloxyphenyl moiety.
Scientific Research Applications
2-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)phenyl acetic acid
- (2-Benzyloxyphenyl)acetic acid
- 2-(Benzyloxy)pyridine
Uniqueness
Compared to similar compounds, 2-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its hydrazino and tetrahydrofuran moieties, in particular, contribute to its versatility in various chemical reactions and biological interactions.
Properties
Molecular Formula |
C21H23N3O4 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C21H23N3O4/c25-20(22-14-19-7-4-12-27-19)21(26)24-23-13-16-8-10-18(11-9-16)28-15-17-5-2-1-3-6-17/h1-3,5-6,8-11,13,19H,4,7,12,14-15H2,(H,22,25)(H,24,26)/b23-13+ |
InChI Key |
PYOSXDXIHJEGEB-YDZHTSKRSA-N |
Isomeric SMILES |
C1CC(OC1)CNC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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